2-Bromo-4-(methylamino)benzonitrile
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Overview
Description
2-Bromo-4-(methylamino)benzonitrile: is an organic compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 2-Bromo-4-nitrobenzonitrile:
Reduction: The nitro group in 2-Bromo-4-nitrobenzonitrile can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
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From 2-Bromo-4-chlorobenzonitrile:
Industrial Production Methods:
Industrial production methods typically involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
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Coupling Reactions:
Common Reagents and Conditions:
Reducing Agents: Iron powder, hydrochloric acid.
Methylating Agents: Methyl iodide, potassium carbonate.
Nucleophiles: Hydroxide ions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
4-(Methylamino)benzonitrile: Formed by nucleophilic substitution of the bromine atom.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-Bromo-4-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound can be used to synthesize biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and methylamino groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
4-(Methylamino)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrobenzonitrile: Contains a nitro group instead of a methylamino group, leading to different reactivity and applications.
2-Bromo-4-chlorobenzonitrile:
Uniqueness:
2-Bromo-4-(methylamino)benzonitrile is unique due to the presence of both a bromine atom and a methylamino group on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-bromo-4-(methylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMROCQSZNGWQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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